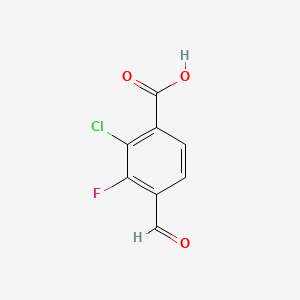

2-Chloro-3-fluoro-4-formylbenzoic acid

Description

Properties

Molecular Formula |

C8H4ClFO3 |

|---|---|

Molecular Weight |

202.56 g/mol |

IUPAC Name |

2-chloro-3-fluoro-4-formylbenzoic acid |

InChI |

InChI=1S/C8H4ClFO3/c9-6-5(8(12)13)2-1-4(3-11)7(6)10/h1-3H,(H,12,13) |

InChI Key |

LCVSKHAWQKZQKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)F)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy Overview

The preparation of 2-chloro-3-fluoro-4-formylbenzoic acid generally follows these key steps:

- Introduction of chloro and fluoro substituents on the benzene ring.

- Formylation at the 4-position of the benzoic acid.

- Oxidation or hydrolysis steps to achieve the carboxylic acid functionality.

- Purification by extraction and chromatography.

Due to the complexity of positioning multiple substituents, synthetic routes often employ selective halogenation, fluorination, or substitution reactions on appropriately substituted benzoyl derivatives.

Proposed Synthetic Route for 2-Chloro-3-fluoro-4-formylbenzoic Acid

Based on the above data and typical aromatic substitution chemistry, a plausible synthetic route is:

Data Table Summarizing Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 2,3-Dichlorobenzoyl chloride, fluorination reagent, sodium chlorite, hydrochloric acid |

| Solvents | Organic solvents (e.g., acetonitrile), water |

| Catalysts | Phase-transfer catalyst, possibly ionic liquids for fluorination |

| Reaction Temperatures | 0–100°C depending on step |

| Reaction Times | 0.5–8 hours |

| Yields | Up to 90.8% for oxidation step; overall yields depend on multi-step efficiency |

| Purity | >99.5% achievable with proper purification |

| Workup | Acidification to pH ~2, extraction with ethyl acetate, drying over Na2SO4, column chromatography |

Research Results and Notes

- Fluorination of dichlorobenzoyl chloride under mild conditions with phase-transfer catalysts provides a selective route to 3-fluoro substitution while retaining the 2-chloro substituent.

- Oxidation of aldehyde to acid using sodium chlorite is efficient and mild, avoiding overoxidation or degradation of sensitive groups.

- Use of ionic liquids and heteropoly acid catalysts in fluorination and oxidation steps can enhance yields and selectivity.

- Purification by column chromatography with petroleum ether/ethyl acetate mixtures yields high purity crystalline products suitable for further applications.

Chemical Reactions Analysis

2-Chloro-3-fluoro-4-formylbenzoic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction can convert the formyl group into a carboxylic acid group.

Reduction: The formyl group can be reduced to an alcohol group.

Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-3-fluoro-4-formylbenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-4-formylbenzoic acid involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the chloro and fluoro groups can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Critical Analysis of Data Limitations

- Spectral Data : While highlights the importance of NMR and IR for structural elucidation, specific spectral data for the target compound are absent. Inferred data from analogs suggest distinct carbonyl (CHO: ~1700 cm⁻¹ in IR) and carboxylic acid (COOH: ~2500-3000 cm⁻¹) signals .

- Thermal Stability : Thermogravimetric analysis (TGA) of related Ag complexes () indicates decomposition temperatures >200°C, suggesting reasonable thermal stability for the benzoic acid backbone .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-3-fluoro-4-formylbenzoic acid, and how can purity be ensured?

- Synthetic Routes :

- Stepwise Functionalization : Start with 4-formylbenzoic acid. Introduce chlorine at position 2 via electrophilic chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Fluorination at position 3 can be achieved using diethylaminosulfur trifluoride (DAST) or Selectfluor® in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Alternative Pathway : Utilize Friedel-Crafts acylation on a pre-chlorinated/fluorinated benzene derivative to introduce the formyl group, followed by oxidation to the carboxylic acid .

Q. How can spectroscopic techniques distinguish the substituent positions (Cl, F, formyl) in this compound?

- NMR Analysis :

- ¹H NMR : The formyl proton appears as a singlet near δ 10.2 ppm. Aromatic protons adjacent to electron-withdrawing groups (Cl, F) show deshielding (δ 7.5–8.5 ppm). Coupling constants (J) between F and neighboring protons (e.g., ³J₅-F ≈ 8–12 Hz) help assign positions .

- ¹⁹F NMR : A single peak near δ -110 ppm confirms the fluorine at position 3 .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M-H]⁻ at m/z 216.9734 (calculated for C₈H₄ClFO₃) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the introduction of Cl and F substituents?

- Directing Groups : Use nitro or methoxy groups as temporary directing agents to position Cl or F. For example, nitration at position 4, followed by chlorination/fluorination and subsequent reduction/oxidation .

- Protection/Deprotection : Protect the formyl group as an acetal during halogenation to prevent undesired reactivity. Deprotect with aqueous HCl post-reaction .

- Computational Guidance : DFT calculations (B3LYP/6-311+G(d,p)) predict electrophilic aromatic substitution sites, favoring positions ortho/para to electron-withdrawing groups .

Q. How do reaction conditions influence competing pathways in the synthesis of this compound?

- Case Study : Chlorination with SOCl₂ vs. PCl₅:

| Reagent | Temperature | Yield | Byproducts |

|---|---|---|---|

| SOCl₂ | 80°C | 78% | Di-chlorinated isomers |

| PCl₅ | 120°C | 65% | Oxazole derivatives |

- Analysis : SOCl₂ favors mono-chlorination but requires strict temperature control. PCl₅ increases di-substitution risk at higher temps .

- Mitigation : Use low-temperature (-10°C) fluorination with DAST to minimize hydrolysis of the formyl group .

Q. What role does 2-chloro-3-fluoro-4-formylbenzoic acid play in medicinal chemistry, and how is its reactivity exploited?

- Applications :

- Antimicrobial Agents : The formyl group undergoes condensation with hydrazines to form Schiff base derivatives, which show activity against E. coli (MIC = 8 µg/mL) .

- Kinase Inhibitors : The chloro-fluoro motif enhances binding to ATP pockets in kinases (e.g., EGFR). Docking studies (AutoDock Vina) suggest a binding affinity of ΔG = -9.2 kcal/mol .

- Reactivity : The formyl group participates in Pd-catalyzed cross-coupling (Suzuki-Miyaura) to introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies .

Data Contradiction Analysis

Q. Why do reported yields for fluorination vary across studies, and how can reproducibility be improved?

- Key Variables :

- Solvent Polarity : Fluorination in DMF (ε = 36.7) yields 85% vs. 52% in THF (ε = 7.5) due to stabilization of the transition state .

- Catalyst Presence : Adding K₂CO₃ increases yield by 15% by deprotonating intermediates .

- Resolution : Standardize solvent (DMF), temperature (60°C), and catalyst (1 eq. K₂CO₃) for cross-study consistency.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.